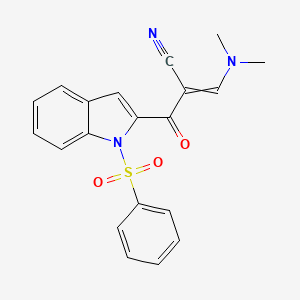
C20H17N3O3S
Overview
Description
C20H17N3O3S is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality C20H17N3O3S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C20H17N3O3S including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structural Analysis :
- (Shi Jun, 2005) explored the crystal structure of C20H17N3O3S, highlighting its molecular configuration and intermolecular hydrogen bonding.
- (Xiao-hui Yang et al., 2010) studied a similar compound, revealing its molecular geometry and crystal packing through hydrogen bonding interactions.
Catalysis and Chemical Reactions :
- (Qiurui Zhang et al., 2016) investigated sodium 2-arylimino-8-quinolates related to C20H17N3O3S for their catalytic behavior in polymerization processes.
- (C. Mesters, 2016) reviewed advances in C1 chemistry, which could be relevant to derivatives of this compound, particularly in catalysis.
Material Science and Applications :
- (Jiantie Xu et al., 2017) explored the use of similar compounds in the development of anode materials for lithium-ion batteries.
Pharmacological and Biological Research :
- (F. Zhou et al., 2005) studied a compound with similar structure, examining its potential as an antitumor agent and its absolute configuration.
Environmental Science and Energy Storage :
- (Z. Tian et al., 2020) discussed C2N, a related covalent structure, for its applications in environmental science and energy storage, which might have implications for C20H17N3O3S derivatives.
Astrophysical Research :
- (M. Dufour and P. Descouvemont, 2005) and (P. Descouvemont, 1987) conducted a microscopic study of reactions involving carbon and oxygen isotopes, which might be indirectly relevant to the research on similar compounds.
properties
IUPAC Name |
2-[1-(benzenesulfonyl)indole-2-carbonyl]-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-22(2)14-16(13-21)20(24)19-12-15-8-6-7-11-18(15)23(19)27(25,26)17-9-4-3-5-10-17/h3-12,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLIYMMRFFMCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C20H17N3O3S | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(3-methyl-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B8081602.png)
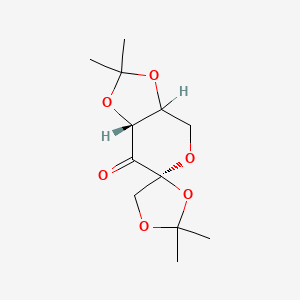
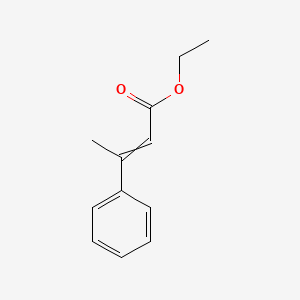

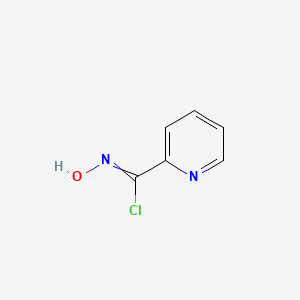
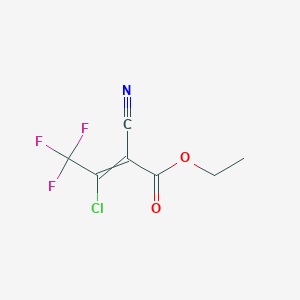
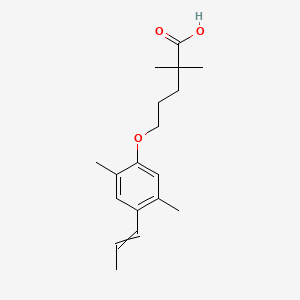
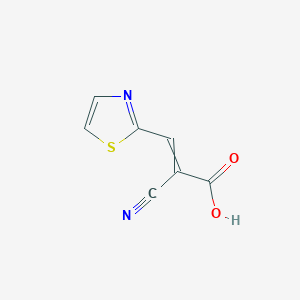

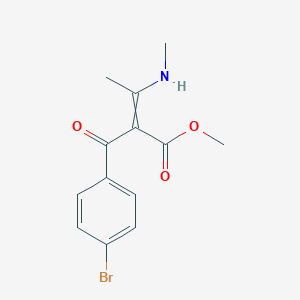
![N-[(5-methyl-2-furanyl)methylideneamino]-2-phenoxybenzamide](/img/structure/B8081685.png)
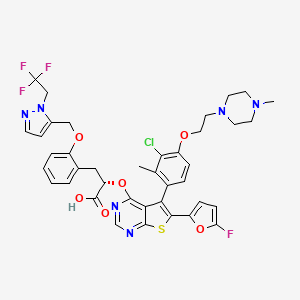
![N-[(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B8081689.png)